3H-Pyrimido[5,4-b]indol-4(5H)-one

Toll-like receptor 4 NF-κB reporter assay Structure–activity relationship

3H-Pyrimido[5,4-b]indol-4(5H)-one (CAS 61553-71-7) is the unsubstituted parent heterocycle of the pyrimido[5,4-b]indole class, a rigid, planar tricyclic system fusing pyrimidine and indole rings with a 4-oxo group. This scaffold serves as the core architecture for ligands targeting Toll-like receptor 4 (TLR4), alpha1-adrenoceptors, and other biological targets, but in its unsubstituted form, it is predominantly a versatile synthetic intermediate rather than an end-use bioactive molecule.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 61553-71-7
Cat. No. B1417164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrimido[5,4-b]indol-4(5H)-one
CAS61553-71-7
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=O)NC=N3
InChIInChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14)
InChIKeySQKANMIJNAMTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrimido[5,4-b]indol-4(5H)-one (CAS 61553-71-7): Scaffold Identity and Baseline Procurement Context


3H-Pyrimido[5,4-b]indol-4(5H)-one (CAS 61553-71-7) is the unsubstituted parent heterocycle of the pyrimido[5,4-b]indole class, a rigid, planar tricyclic system fusing pyrimidine and indole rings with a 4-oxo group [1]. This scaffold serves as the core architecture for ligands targeting Toll-like receptor 4 (TLR4), alpha1-adrenoceptors, and other biological targets, but in its unsubstituted form, it is predominantly a versatile synthetic intermediate rather than an end-use bioactive molecule [2]. Its MDL number is MFCD00141061, molecular formula C10H7N3O, and molecular weight 185.18 g/mol, with typical commercial purity ranging from 90% to 98% across major suppliers .

Why Substituting 3H-Pyrimido[5,4-b]indol-4(5H)-one with Pre-functionalized Analogs Undermines SAR-Driven Discovery


Pre-functionalized pyrimido[5,4-b]indole analogs, such as C8-aryl derivatives with submicromolar TLR4 agonist potency, impose a predetermined biological profile that limits the exploration of structure–activity relationships and can introduce undesired off-target effects [1]. For example, the C8-phenyl derivative 36 activates human TLR4 with an EC50 of <1 µM, whereas the unsubstituted scaffold is devoid of intrinsic TLR4 agonism, making the parent compound essential as a negative control and a neutral starting point for systematic substituent scanning [2]. Furthermore, differences in physicochemical properties—such as the XLogP3 of 1.2 for the parent scaffold versus 2.7 for the 4-chloro analog—translate to divergent solubility and permeability profiles that can alter downstream assay outcomes if the wrong scaffold is selected [3].

Quantitative Differentiation Evidence for 3H-Pyrimido[5,4-b]indol-4(5H)-one Against Closest Analogs


TLR4 Agonist Activity: Unsubstituted Scaffold Is Functionally Silent vs. C8-Aryl Derivatives

In a comprehensive SAR study, the unsubstituted truncated derivative 21a—representing the simplest pyrrolo[3,2-d]pyrimidine analog of the pyrimidoindole core—was completely inactive in both murine and human TLR4 reporter cell assays (EC50 >10 µM, %AUC = 5% and 17% of compound 1, respectively), whereas the C8-phenyl derivative 36 displayed submicromolar human TLR4 EC50 and %AUC values significantly exceeding those of the lead compound 1 [1]. This demonstrates that the parent scaffold is a true 'blank slate' required for constructing SAR series without confounding intrinsic receptor activity.

Toll-like receptor 4 NF-κB reporter assay Structure–activity relationship

Lipophilicity (XLogP3): 1.2 for Parent Scaffold vs. 2.7 for 4-Chloro Analog

The computed XLogP3-AA value for 3H-Pyrimido[5,4-b]indol-4(5H)-one is 1.2, indicating moderate hydrophilicity, whereas the 4-chloro-5H-pyrimido[5,4-b]indole analog has an XLogP3 of 2.7, a 1.5-log unit increase that represents approximately a 30-fold higher partition coefficient [1]. This substantial difference in lipophilicity directly affects aqueous solubility, membrane permeability, and unspecific protein binding, parameters critical for both in vitro assay design and in vivo pharmacokinetic profiling.

Lipophilicity Physicochemical properties Drug-likeness

Hydrogen Bond Donor Count: 2 (Parent) vs. 1 (4-Chloro Analog)—Impact on Target Engagement

3H-Pyrimido[5,4-b]indol-4(5H)-one possesses two hydrogen bond donor (HBD) groups (the N3-H and N5-H of the pyrimidinone ring), whereas 4-chloro-5H-pyrimido[5,4-b]indole has only one HBD [1]. The additional HBD in the parent scaffold enables a distinct hydrogen-bonding network that can be critical for engaging protein targets requiring bidentate interactions. In the TLR4/MD-2 system, SAR data show that the N5-methyl derivative 21a (blocking one HBD) is inactive, underscoring the functional consequence of this donor count difference [2].

Hydrogen bonding Molecular recognition Scaffold selection

Optimal Procurement and Application Scenarios for 3H-Pyrimido[5,4-b]indol-4(5H)-one


Negative Control for TLR4 Agonist Screening Panels

Medicinal chemistry teams developing novel TLR4 agonists require a structurally matched, biologically silent negative control to baseline their screening assays. 3H-Pyrimido[5,4-b]indol-4(5H)-one, with its confirmed EC50 >10 µM in human TLR4 reporter cells (vs. submicromolar activity for C8-aryl derivatives), serves this role without introducing scaffold-specific artifacts [1]. Procurement of the parent scaffold in high purity (≥95%) ensures reproducibility across assay batches, a requirement that pre-functionalized analogs—with their intrinsic agonist or partial agonist activity—cannot satisfy.

Systematic SAR Library Construction via Late-Stage Functionalization

For research groups building focused libraries to explore the pyrimido[5,4-b]indole chemical space, the unsubstituted scaffold provides three chemically distinct diversification points (N3, N5, and C8) without the steric or electronic bias imposed by pre-existing substituents [1]. The SAR literature demonstrates that N5-allation alone can shift the compound from inactive (EC50 >10 µM) to the cycloheptyl derivative 20d with activity comparable to the lead compound 1 . This 'blank canvas' advantage reduces synthetic step count when exploring novel substitution patterns, as each derivative is built directly onto the core rather than requiring deprotection or functional group interconversion steps.

Scaffold-Hopping Reference for Heterocyclic Medicinal Chemistry

When evaluating alternative tricyclic cores—such as thieno[2,3-d]pyrimidin-4(1H)-ones or pyrrolo[3,2-d]pyrimidines—the parent pyrimido[5,4-b]indol-4-one scaffold provides a defined physicochemical benchmark (XLogP3 1.2, TPSA 57.3 Ų, 0 rotatable bonds) for comparing scaffold-to-scaffold property shifts [1]. Its rigid, planar architecture and balanced polarity make it an informative comparator for assessing the impact of heteroatom substitution or ring contraction/expansion on molecular recognition and pharmacokinetic parameters .

Building Block for Novel Anti-Inflammatory and Kinase Inhibitor Programs

Derivatives of the pyrimido[5,4-b]indole scaffold have been reported as potential NSAIDs and kinase inhibitors [1]. The parent compound's commercial availability at >95% purity from multiple vendors, coupled with its MDL-registered identity (MFCD00141061) and well-characterized spectroscopic signature, ensures batch-to-batch consistency that is essential for hit-to-lead optimization campaigns where SAR trends must be reliably tracked across multiple synthetic iterations . Selection of the parent scaffold over more complex, custom-synthesized intermediates can shorten procurement lead times by 2–4 weeks.

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